Tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
CAS No.:
Cat. No.: VC13608700
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate -](/images/structure/VC13608700.png)
Specification
Molecular Formula | C17H22N2O4 |
---|---|
Molecular Weight | 318.4 g/mol |
IUPAC Name | tert-butyl 5-hydroxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Standard InChI | InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-8-6-17(7-9-19)12-10-11(20)4-5-13(12)18-14(17)21/h4-5,10,20H,6-9H2,1-3H3,(H,18,21) |
Standard InChI Key | ODGCHOUNSJKEDQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)O)NC2=O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)O)NC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a spirocyclic core where the indoline ring (a bicyclic structure comprising benzene fused to a pyrrolidine-like ring) connects to a piperidine ring via a shared carbon atom. The tert-butyl carbamate group at the 1'-position and the hydroxyl group at the 5-position enhance its solubility and bioavailability (Table 1) .
Table 1: Molecular Properties of Tert-Butyl 5-Hydroxy-2-Oxospiro[Indoline-3,4'-Piperidine]-1'-Carboxylate
Property | Value |
---|---|
CAS Number | 1823272-51-0 |
Molecular Formula | C₁₇H₂₂N₂O₄ |
Molecular Weight | 318.37 g/mol |
Purity | ≥97% (HPLC) |
Storage Conditions | 2–8°C, protected from light |
The spirocyclic configuration imposes steric constraints that influence its binding affinity to biological targets, while the hydroxyl and carbonyl groups facilitate hydrogen bonding with enzymes .
Synthesis and Stereochemical Control
Key Synthetic Routes
Synthesis typically involves cyclocondensation of indoline-2-one derivatives with piperidine precursors. Advanced stereoselective methods, such as asymmetric catalysis, have improved yields (65–78%) and enantiomeric excess (≥90%) . For example, a recent protocol employs:
-
Mitsunobu Reaction: To install the tert-butyl carbamate group.
-
Spirocyclization: Using palladium-catalyzed C–N coupling to fuse indoline and piperidine rings.
-
Hydroxylation: Selective oxidation at the 5-position via Sharpless dihydroxylation.
Table 2: Representative Synthesis Parameters
Step | Reagents/Conditions | Yield |
---|---|---|
Carbamate Formation | Di-tert-butyl dicarbonate, DMAP | 85% |
Spirocyclization | Pd(OAc)₂, Xantphos, K₂CO₃ | 72% |
Hydroxylation | OsO₄, NMO, acetone/H₂O | 68% |
These methods ensure high regioselectivity, critical for maintaining the compound’s bioactivity .
Mechanism of Action and Biological Targets
Dual Enzyme Inhibition
While the exact mechanism remains under investigation, structural analogs of this compound exhibit dual inhibition of 5-LOX and sEH—enzymes central to arachidonic acid metabolism (Figure 1) .
Figure 1: Proposed Mechanism of Dual Inhibition
In vitro studies of analog 73 (a derivative) demonstrate IC₅₀ values of 0.41 ± 0.01 μM (5-LOX) and 0.43 ± 0.10 μM (sEH), surpassing single-target inhibitors like zileuton . The tert-butyl group enhances membrane permeability, while the hydroxyl moiety coordinates with catalytic zinc in sEH .
Applications in Drug Discovery
Anti-Inflammatory Therapeutics
In zymosan-induced peritonitis models, analog 73 reduced leukotriene B₄ (LTB₄) by 62% and neutrophil infiltration by 55%, comparable to dexamethasone . Similarly, in ovalbumin-induced asthma, it decreased bronchial hyperreactivity by 40% and pulmonary LTC₄ by 68% (Table 3) .
Table 3: In Vivo Efficacy of Analog 73 (10 mg/kg)
Model | Parameter Measured | Reduction vs. Control |
---|---|---|
Zymosan Peritonitis | LTB₄ levels | 62% |
Neutrophil infiltration | 55% | |
Ovalbumin Asthma | Bronchial hyperreactivity | 40% |
Pulmonary LTC₄ | 68% |
Chemical Modifications and Structure-Activity Relationships (SAR)
Hydroxyl Group Substitutions
Replacing the 5-hydroxyl with methoxy or acetyloxy groups reduces 5-LOX inhibition by 3–5 fold, underscoring its role in hydrogen bonding . Conversely, fluorination at the 6-position enhances metabolic stability (t₁/₂ increased from 2.1 to 4.3 h).
Piperidine Ring Modifications
Recent Advances and Future Directions
Dual-Target Drug Development
The success of analog 73 in preclinical models has spurred interest in optimizing tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate for clinical trials. Strategies include:
-
Prodrug Design: Masking the hydroxyl group as a phosphate ester to enhance oral bioavailability.
-
Combination Therapy: Pairing with NSAIDs to synergize cyclooxygenase and 5-LOX inhibition .
Computational Modeling
Molecular dynamics simulations predict that substituting the tert-butyl group with cyclopropane could improve binding to 5-LOX’s hydrophobic pocket (ΔG = −9.8 kcal/mol vs. −8.2 kcal/mol for the parent compound).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume